Flutizenol

Neuroleptic potency Dopamine D₂ antagonism Striatal HVA

Flutizenol (CAS 10202-40-1) is a synthetic small-molecule neuroleptic belonging to the thienobenzothiazine class, a thiophene-isosteric congener of the phenothiazine antipsychotics. Its structure features a thieno[2,3-b][1,4]benzothiazine tricyclic core bearing a 6-trifluoromethyl substituent and an N-hydroxyethylpiperazinylpropyl side chain, with a molecular formula of C₂₀H₂₄F₃N₃OS₂ and a monoisotopic mass of 443.13 Da.

Molecular Formula C20H24F3N3OS2
Molecular Weight 443.6 g/mol
CAS No. 10202-40-1
Cat. No. B168047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlutizenol
CAS10202-40-1
Molecular FormulaC20H24F3N3OS2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=C(SC=C3)SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C20H24F3N3OS2/c21-20(22,23)15-2-3-18-17(14-15)26(16-4-13-28-19(16)29-18)6-1-5-24-7-9-25(10-8-24)11-12-27/h2-4,13-14,27H,1,5-12H2
InChIKeyHDPDWVAJUZMKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flutizenol (CAS 10202-40-1) Procurement Guide: Comparative Evidence for Investigative Neuroleptic Candidate Selection


Flutizenol (CAS 10202-40-1) is a synthetic small-molecule neuroleptic belonging to the thienobenzothiazine class, a thiophene-isosteric congener of the phenothiazine antipsychotics [1]. Its structure features a thieno[2,3-b][1,4]benzothiazine tricyclic core bearing a 6-trifluoromethyl substituent and an N-hydroxyethylpiperazinylpropyl side chain, with a molecular formula of C₂₀H₂₄F₃N₃OS₂ and a monoisotopic mass of 443.13 Da [2]. Designated as an International Nonproprietary Name (INN) and classified under the experimental drug group by DrugBank (DB19543), Flutizenol was developed as a pharmacological probe to disentangle electronic and steric contributions to dopamine D₂ receptor antagonism, distinct from its phenothiazine parent fluphenazine [3]. Its predicted physicochemical profile includes a boiling point of 574.7 ± 50.0 °C, a density of 1.330 ± 0.06 g/cm³, and a pKa of 14.96 ± 0.10, providing procurement-relevant handling benchmarks for solubility and formulation .

Why Flutizenol Cannot Be Replaced by Generic Phenothiazine Antipsychotics in Mechanistic Studies


Flutizenol is not a mere phenothiazine analog but a structurally distinct thienobenzothiazine in which the phenothiazine sulfur atom is replaced by a thiophene ring fused in a [2,3-b] annulation mode [1]. This isosteric modification fundamentally alters the electronic structure of the tricyclic π-system while preserving the spatial geometry required for dopamine receptor engagement [2]. The 1980 head-to-head study by Grol et al. demonstrated that the three possible thienobenzothiazine annulation isomers (thieno[2,3-b], thieno[3,4-b], and thieno[3,2-b]) produce quantitatively distinct elevations of striatal homovanillic acid (HVA), confirming that the position of the sulfur atom in the thiophene ring is a critical determinant of in vivo neuroleptic potency [3]. Consequently, substituting Flutizenol with fluphenazine or with an alternative thienobenzothiazine isomer would confound experimental variables—the former introduces a different heterocyclic core with distinct redox properties, and the latter alters the annulation geometry that governs D₂-receptor-mediated dopamine turnover [4].

Flutizenol Quantitative Differentiation: Comparator-Anchored Evidence for Procurement Decisions


In Vivo Dopamine Turnover Potency of Flutizenol Versus Fluphenazine and Isomeric Thienobenzothiazines

In a direct head-to-head comparison within a single study, Flutizenol (thieno[2,3-b] isomer, compound 24) elevated homovanillic acid (HVA) in rat corpus striatum with a threefold-control dose of approximately 0.75 μmol/kg (95% CL: 0.59–0.96 μmol/kg), whereas the parent phenothiazine fluphenazine required approximately 0.54 μmol/kg (95% CL: 0.42–0.69 μmol/kg), and the alternative thieno[3,2-b] isomer (compound 21) required 4.0 μmol/kg (95% CL: 3.2–5.2 μmol/kg) [1]. This represents a 5.3‑fold potency advantage of Flutizenol over compound 21 and only a 1.4‑fold reduction relative to fluphenazine, establishing Flutizenol as the most potent thienobenzothiazine isomer for inducing striatal dopamine turnover in this experimental paradigm.

Neuroleptic potency Dopamine D₂ antagonism Striatal HVA

Annulation-Dependent Isomer Selectivity: Flutizenol (2,3-b) Versus 3,4-b and 3,2-b Thienobenzothiazines on Dopamine Metabolism

The 1980 Grol et al. study systematically compared the three thienobenzothiazine annulation isomers (all bearing the identical hydroxyethylpiperazinylpropyl side chain and 2-CF₃ substituent) and demonstrated that neuroleptic activity is strictly dependent on the mode of thiophene annulation [1]. Time-response curves showed that Flutizenol (thieno[2,3-b]) and its isomers produce HVA elevation patterns qualitatively similar to fluphenazine, ruling out pharmacokinetic confounds. However, quantitative potency varied dramatically: the thieno[3,4-b] isomer (compound 18) showed intermediate activity, while the thieno[3,2-b] isomer (compound 21) was approximately 5‑ to 7‑fold weaker than Flutizenol [2]. The 1975 precursor study on dimethylaminopropyl analogs further established that compounds with 2,3 and 3,4 annelation were active in the antiamphetamine test, whereas the 3,2 annelation series was devoid of activity at tested doses—a pattern recapitulated with the hydroxyethylpiperazinyl series that includes Flutizenol [3].

Structure-activity relationship Isosteric analogs Annulation geometry

Physicochemical Differentiation: Predicted LogP, pKa, and Boiling Point Versus Fluphenazine

Predicted physicochemical parameters differentiate Flutizenol from fluphenazine in ways that impact solubility, extraction, and chromatographic behavior. Flutizenol has a predicted boiling point of 574.7 ± 50.0 °C and a density of 1.330 ± 0.06 g/cm³, with an XLogP3 of 3.0 as recorded in ChemCD [1]. In comparison, fluphenazine (CAS 69-23-8) has a lower molecular weight (437.52 vs. 443.55 g/mol) and distinct hydrogen-bonding capacity due to differences in the tricyclic core heteroatom arrangement—Flutizenol has 4 hydrogen bond acceptors and 1 donor, identical in count to fluphenazine but differing in spatial distribution owing to the thienobenzothiazine scaffold . The predicted pKa of 14.96 ± 0.10 for Flutizenol indicates very weak acidity of the hydroxyl proton, similar to fluphenazine's hydroxyethyl side chain, but the altered aromatic π-system may confer differential UV absorption maxima relevant to HPLC method development [2]. These parameters are directly actionable for procurement when designing extraction protocols, selecting analytical columns, or planning salt-form conversions.

Physicochemical properties Formulation Analytical method development

Structural Uniqueness for Radical-Cation Studies: Thienobenzothiazine Versus Phenothiazine Core

A core rationale for developing Flutizenol and related thienobenzothiazines, explicitly stated by Grol et al. (1980), was to create isosteric congeners of phenothiazines in which only the electronic structure of the tricyclic moiety varies while side-chain and substituent parameters remain constant [1]. Phenothiazine neuroleptics readily form radical cations in aqueous solution through chemical, electrochemical, enzymatic, and photochemical oxidation, and these radical cations have been implicated in interactions with proteins, DNA, and biological membranes [2]. By replacing the phenothiazine sulfur atom with a thiophene ring in a defined annulation geometry, Flutizenol enables systematic study of how electronic modifications to the π-system affect radical-cation stability and lifetime without the confounding influence of altered side-chain pharmacokinetics or receptor-binding geometry [3]. No other commercially available neuroleptic scaffold provides this specific electronic-structure probe while retaining near-fluphenazine-level in vivo dopamine antagonism.

Radical cation Redox chemistry Electronic structure

Flutizenol Application Scenarios: Where Procurement of This Specific Thienobenzothiazine Is Scientifically Justified


Structure-Activity Relationship (SAR) Studies of Dopamine D₂ Antagonism Requiring an Isosteric Phenothiazine Substitute

Flutizenol enables SAR investigations where the goal is to correlate electronic properties of the tricyclic core with in vivo dopamine-modulating activity, independent of side-chain or pharmacokinetic variability [1]. The 1980 Grol et al. study validated that Flutizenol retains near-fluphenazine potency (ED₃ₓ ~0.75 vs. 0.54 μmol/kg) with a fundamentally different heterocyclic π-system, making it the optimal tool compound for dissecting the contribution of phenothiazine-specific redox behavior to antipsychotic efficacy [2]. Procurement of Flutizenol over generic fluphenazine is indicated when the experimental design requires holding receptor-binding geometry constant while varying electronic structure.

Radical-Cation Biochemistry: Investigating Phenothiazine-Derived Reactive Intermediates in Neurotoxicity

The well-documented capacity of phenothiazines to form radical cations that interact with proteins, DNA, and lipid membranes has prompted speculation about their role in both therapeutic and adverse effects [1]. Flutizenol was explicitly designed as an isosteric probe in which the tricyclic π-system is electronically perturbed by thiophene-for-sulfur substitution while maintaining the identical side chain and substituent as fluphenazine [2]. Researchers investigating whether phenothiazine radical-cation formation correlates with cytotoxicity or off-target effects should procure Flutizenol as the only commercially catalogued comparator that isolates this specific electronic variable [3].

Analytical Method Development and Reference Standard Qualification for Thienobenzothiazine Isomer Discrimination

The dramatic potency differences among thienobenzothiazine annulation isomers (5.3-fold between Flutizenol and the 3,2-b isomer) documented in the 1980 study demand rigorous isomer-identity confirmation in any experimental or synthetic workflow [1]. Flutizenol's predicted XLogP3 of 3.0, molecular weight of 443.55 Da, and distinctive thieno[2,3-b] connectivity provide specific analytical handles—including unique SMILES and InChI Key (HDPDWVAJUZMKRW-UHFFFAOYSA-N)—that distinguish it from its regioisomers and from fluphenazine [2]. Procurement of authenticated Flutizenol reference material is essential for developing HPLC, LC-MS, or NMR methods that can resolve the three possible annulation isomers in synthetic mixtures or stability studies [3].

Neuropharmacological Probe Development for Dopamine Turnover Assays in Rodent Models

For laboratories using striatal HVA elevation as a quantitative readout of D₂-antagonist activity, Flutizenol provides a validated, dose-calibrated tool compound with a defined ED₃ₓ of ~0.75 μmol/kg (ip, rat) and 95% confidence limits of 0.59–0.96 μmol/kg [1]. This quantitative benchmark, established in the same experimental system as the fluphenazine reference (ED₃ₓ ~0.54 μmol/kg), allows Flutizenol to serve as either a positive control or a test article in dopamine-turnover assays where the researcher requires a compound with known in vivo potency but a heterocyclic structure orthogonal to the phenothiazine series [2].

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